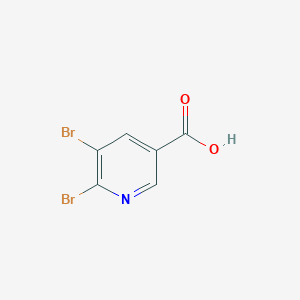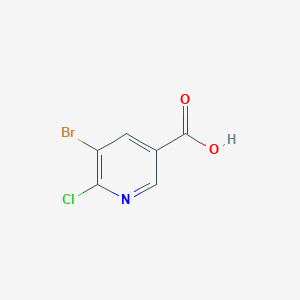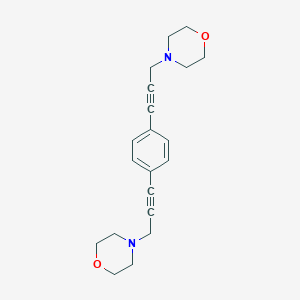![molecular formula C14H11ClN2S B186840 2-(4-氯苄硫基)-1H-苯并[d]咪唑 CAS No. 23976-76-3](/img/structure/B186840.png)
2-(4-氯苄硫基)-1H-苯并[d]咪唑
描述
2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a 4-chlorobenzylthio substituent Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of corrosion inhibitors and as a component in materials science for its stability and reactivity.
作用机制
Target of Action
Benzimidazole derivatives are known to exhibit diverse anticancer activities, and their mechanism of action is often correlated with the substitution pattern around the nucleus .
Mode of Action
Benzimidazole derivatives are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, which suggests that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of imidazole and benzimidazole derivatives can be highly dependent on their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents .
生化分析
Biochemical Properties
2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . Additionally, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can bind to specific proteins, altering their function and affecting cellular processes. The interactions between this compound and biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with its targets.
Cellular Effects
The effects of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the production of key cellular proteins.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can inhibit the activity of topoisomerases by binding to their active sites, preventing them from catalyzing the necessary reactions for DNA replication. Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in their activity and downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as inhibiting the growth of cancer cells or reducing inflammation. At high doses, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed in studies, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways. For example, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the availability of these essential building blocks for DNA and RNA synthesis. Additionally, this compound can interact with cofactors, such as NADH or ATP, altering their availability and affecting cellular energy metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm. Once inside the cell, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can bind to specific proteins, affecting its localization and accumulation within different cellular compartments. These interactions are crucial for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole plays a significant role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it affects cellular energy metabolism by interacting with key enzymes and cofactors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptobenzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: A precursor in the synthesis of 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole, with similar chemical properties.
4-Chlorobenzyl chloride: Another precursor, used in the synthesis of various substituted benzimidazoles.
Uniqueness
2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole core and the 4-chlorobenzylthio substituent. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to other benzimidazole derivatives.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYNYOXBHJQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288484 | |
| Record name | 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23976-76-3 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23976-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 56060 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23976-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





![2,3,5-tribromothieno[2,3-b]thiophene](/img/structure/B186774.png)



